2-Azirina carboxilato de metilo

Descripción general

Descripción

Methyl Aziridine-2-carboxylate is a chiral building block that is commonly used in the organic stereoselective synthesis of various compounds, including anticancer agents, antibiotics, and enzyme inhibitors . It is commonly used as an electrophilic aziridination reagent in organic synthesis .

Synthesis Analysis

Methyl Aziridine-2-carboxylate is synthesized and tested as PDIA1 inhibitors . It is also used for the synthesis of chiral aziridines from alkenes . More details about the synthesis process can be found in the referenced papers .

Molecular Structure Analysis

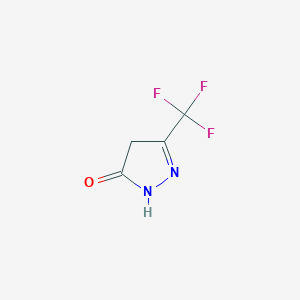

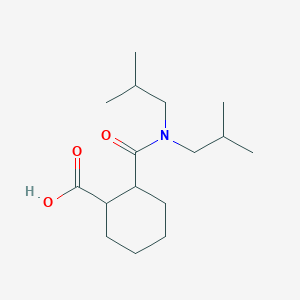

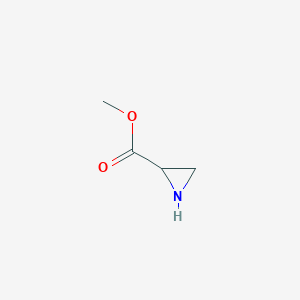

The molecular formula of Methyl Aziridine-2-carboxylate is C4H7NO2 . The structure of this compound can be found in various databases .

Chemical Reactions Analysis

Methyl Aziridine-2-carboxylate is used as an electrophilic aziridination reagent in organic synthesis . It has been used in the synthesis of new metallacycles and carbine complexes . More details about the chemical reactions involving Methyl Aziridine-2-carboxylate can be found in the referenced papers .

Physical and Chemical Properties Analysis

Methyl Aziridine-2-carboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 101.10 g/mol . It has a boiling point of 143 °C and a flash point of 25 °C . More details about the physical and chemical properties of Methyl Aziridine-2-carboxylate can be found in the referenced sources .

Aplicaciones Científicas De Investigación

Utilidad Sintética

“2-Azirina carboxilato de metilo” es conocido por su gran potencial desde los puntos de vista sintéticos y farmacológicos . Se utiliza en el desarrollo de nuevas metodologías para la preparación y transformación de compuestos de aziridina . La reactividad inherente de estos grupos funcionales de tres miembros los hace desafiantes, pero interesantes para los investigadores .

Aplicaciones Biológicas

Los derivados de aziridina, incluido “this compound”, han mostrado actividades biológicas prometedoras . Se utilizan en la síntesis de heterociclos de 4–7 miembros de interés farmacéutico .

Procedimiento de Apertura de Anillo

“this compound” se puede utilizar en procedimientos de apertura de anillo de aziridina . Por ejemplo, Doyle y sus colaboradores informaron un procedimiento de apertura de anillo de aziridina con alcoholes alifáticos metílicos/1°/2° activados como dialkil acetales de benzaldehído .

Inhibidores de PDIA1

Se han sintetizado y probado derivados del ácido aziridina-2-carboxílico, incluido “this compound”, como inhibidores de PDIA1 . Se ha encontrado que estos compuestos son inhibidores de PDIA1 de actividad débil a moderada .

Agentes Anticancerígenos

“this compound” ha atraído la atención debido a su baja toxicidad y potencial como agente anticancerígeno . Se especula que, bajo pH fisiológico, alquila selectivamente solo los grupos tiol de las proteínas de la superficie celular cancerosa .

Inhibidores Enzimáticos

“this compound” se utiliza comúnmente en la síntesis estereoespecífica orgánica de varios compuestos, incluidos los inhibidores enzimáticos .

Antibióticos

“this compound” también se utiliza en la síntesis de antibióticos . Sus propiedades quirales lo convierten en un valioso bloque de construcción en la creación de estos compuestos .

Síntesis Total de α-C-Mannosiltriptófano

“this compound” se puede utilizar como reactivo en la síntesis total de α-C-mannosiltriptófano (C-Man-Trp), un aminoácido C-glicosilámico natural .

Safety and Hazards

Direcciones Futuras

Future research on Methyl Aziridine-2-carboxylate could focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various fields . More details about the future directions of research on Methyl Aziridine-2-carboxylate can be found in the referenced papers .

Mecanismo De Acción

- The compound’s primary targets are nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms. These nucleophiles react with the activated aziridine ring, leading to ring opening products .

- When treated with incoming nucleophiles, the aziridine ring undergoes ring opening, resulting in the formation of new bonds. For instance, indoles play a vital role in the regioselective ring opening of aziridine-2-carboxylates, leading to the synthesis of \(\beta\)-substituted amino acid derivatives .

- The nucleophilic ring opening reactions of aziridines yield diverse building blocks, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, and oxazolidines. These intermediates contribute to the synthesis of biologically and pharmaceutically important compounds .

- However, its chiral nature and reactivity make it a valuable reagent for synthesizing chiral aziridines from alkenes .

- The compound’s action leads to the formation of various derivatives, including amino acids and peptides. It serves as an intermediate for synthesizing biologically active molecules and pharmaceuticals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

Methyl Aziridine-2-carboxylate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic ring-opening reactions. One notable interaction is with protein disulfide isomerases, where Methyl Aziridine-2-carboxylate acts as an inhibitor. This interaction is facilitated by the high strain energy of the aziridine ring, which promotes its reactivity towards thiol groups in proteins .

Cellular Effects

Methyl Aziridine-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to selectively alkylate thiol groups on the surface proteins of cancer cells, leading to inhibition of extracellular cysteine-containing proteins. This selective alkylation can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl Aziridine-2-carboxylate involves its high reactivity towards nucleophiles, leading to nucleophilic ring-opening reactions. This compound can form covalent bonds with thiol groups in proteins, resulting in enzyme inhibition or activation. For example, Methyl Aziridine-2-carboxylate has been shown to inhibit protein disulfide isomerases by forming covalent bonds with their thiol groups. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl Aziridine-2-carboxylate can change over time due to its stability and degradation. The compound is known to be stable under certain conditions but can degrade under others, leading to the formation of byproducts such as α-aminoacrylic acid. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted over time .

Dosage Effects in Animal Models

The effects of Methyl Aziridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as selective alkylation of cancer cell surface proteins. At higher doses, toxic or adverse effects can be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a certain dosage level must be reached for the compound to exert its biochemical effects .

Metabolic Pathways

Methyl Aziridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with protein disulfide isomerases can impact the folding and function of newly synthesized proteins, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl Aziridine-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s high reactivity towards nucleophiles allows it to form covalent bonds with various biomolecules, facilitating its transport and distribution within the cell .

Subcellular Localization

Methyl Aziridine-2-carboxylate is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the endoplasmic reticulum, where it interacts with protein disulfide isomerases. This subcellular localization is crucial for the compound’s activity and function, as it allows for selective interactions with target biomolecules .

Propiedades

IUPAC Name |

methyl aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCVDRJTYFIPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336606 | |

| Record name | Methyl Aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-34-5 | |

| Record name | Methyl Aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Aziridine-2-carboxylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.